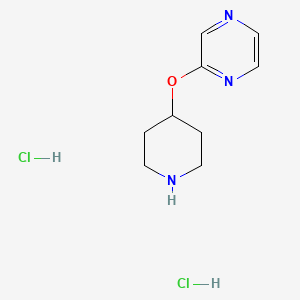

2-(Piperidin-4-yloxy)pyrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yloxypyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYZUZVEWDMGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589988 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950649-21-5 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 2-(Piperidin-4-yloxy)pyrazine Scaffold and its Pharmacological Applications

Abstract: The heterocyclic compound 2-(Piperidin-4-yloxy)pyrazine serves as a valuable structural motif in medicinal chemistry, acting as a foundational building block for molecules with significant biological activity.[1] While data on this specific intermediate is primarily confined to its role in chemical synthesis, its scaffold is integral to a class of potent neuropharmacological agents. This guide provides an in-depth technical overview centered on the most prominent and extensively researched derivative of this class: PNU-282987 . By focusing on PNU-282987, a highly selective α7 nicotinic acetylcholine receptor (nAChR) agonist, this paper will deliver field-proven insights into the physicochemical properties, synthesis, mechanism of action, and key experimental applications relevant to researchers and drug development professionals.

Introduction and Overview

2-(Piperidin-4-yloxy)pyrazine dihydrochloride (CAS 950649-21-5) is a heterocyclic intermediate valued for its utility in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a piperidine ring linked via an ether to a pyrazine ring, presents a versatile scaffold for chemical modification. The true potential of this scaffold is realized in its derivatives, most notably in PNU-282987 (CAS 123464-89-1).

PNU-282987 is a potent and highly selective agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2] This receptor is a ligand-gated ion channel deeply involved in cognitive processes, inflammation, and neuronal signaling. Consequently, PNU-282987 has become an indispensable chemical tool for investigating the roles of α7 nAChRs in a wide array of physiological and pathological conditions, including schizophrenia, Alzheimer's disease, sepsis, and neuropathic pain.[3][4] This guide will elucidate the core technical attributes of PNU-282987 as the archetypal agent of this chemical class.

Physicochemical and Pharmacokinetic Properties

The handling, formulation, and biological activity of a compound are dictated by its physical and chemical properties. The data for PNU-282987 are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide | [3][5] |

| CAS Number | 123464-89-1 (HCl salt); 711085-63-1 (Free Base) | [3][5][6] |

| Molecular Formula | C₁₄H₁₇ClN₂O · xHCl | [3] |

| Molecular Weight | 264.75 g/mol (Free Base Basis) | [3][5] |

| Appearance | Off-white to white solid | [3] |

| Purity | ≥98-99% (HPLC) | [3][5] |

| Solubility | Soluble in Water (100 mM), DMSO (~100 mM), and 1eq. HCl | [3][5] |

| Storage (Solid) | Room Temperature or 2-8°C | [3][5] |

| Storage (Solution) | -20°C (6 months) or -80°C (1 year) | [6] |

| Stability | ≥ 4 years (as solid) | [7] |

| Half-Life | Several hours in rodents | [8] |

Causality Behind Properties: The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, which is critical for preparing stock solutions and for in vivo administration in saline-based vehicles. The compound's stability allows for long-term storage, ensuring consistency across experiments. Its relatively long half-life in rodents makes it suitable for studies requiring sustained receptor activation without the need for continuous infusion.[8]

Synthesis and Characterization

Synthetic Pathway Overview

The synthesis of PNU-282987 and related quinuclidine benzamides typically involves a standard amide bond formation. The key step is the coupling of a commercially available or synthesized quinuclidine amine with an appropriate carboxylic acid or its activated derivative (e.g., an acyl chloride).

-

Expertise & Rationale: This amide coupling is a robust and high-yielding reaction central to medicinal chemistry. The use of an acyl chloride, such as 4-chlorobenzoyl chloride, provides a highly reactive electrophile that readily couples with the nucleophilic amine on the quinuclidine ring. A base, such as triethylamine or pyridine, is included to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Visualization of Synthetic Workflow

Caption: PNU-282987 inhibits inflammation via the α7 nAChR.

Key Experimental Protocols

Protocol: In Vivo Formulation and Administration

This protocol describes the preparation of PNU-282987 for intraperitoneal (i.p.) or intravenous (i.v.) administration in rodent models.

-

Trustworthiness: This protocol is based on established methods from peer-reviewed literature and supplier recommendations, ensuring reproducibility. The use of a multi-component vehicle is crucial for maintaining solubility and bioavailability of the compound in vivo.

Materials:

-

PNU-282987 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortexer and/or sonicator

Step-by-Step Method:

-

Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Store this at -20°C or -80°C. [6]2. Prepare Vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [6]3. Formulate Dosing Solution:

-

Start with the required volume of DMSO (or DMSO stock solution).

-

Add the PNU-282987 powder (if not using stock) and ensure it is fully dissolved. Gentle heating or sonication can aid dissolution.

-

Sequentially add the PEG300, vortexing to mix thoroughly.

-

Add the Tween-80 and vortex again.

-

Finally, add the saline dropwise while vortexing to prevent precipitation. The final solution may be a suspension or clear solution depending on the final concentration. [6]4. Administration: Administer the freshly prepared solution to the experimental animal via the desired route (e.g., i.p.). Typical doses in literature range from 1 to 5 mg/kg. [6][9][10]Always prepare the final in vivo working solution fresh on the day of use. [6]

-

Protocol: Western Blot for p-Akt/Akt Signaling

This protocol is for assessing the effect of PNU-282987 on the pro-survival PI3K/Akt signaling pathway, which has been implicated in its neuroprotective effects. [11] Step-by-Step Method:

-

Tissue/Cell Lysis: Following in vivo treatment or in vitro cell culture exposure, harvest the tissue (e.g., ipsilateral brain cortex) or cells. Lyse in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phosphorylated-Akt (p-Akt, Ser473) and total Akt.

-

Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: Quantify the band intensities using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt. An increase in this ratio in PNU-282987-treated samples indicates pathway activation. [11]

Conclusion and Future Directions

The 2-(Piperidin-4-yloxy)pyrazine scaffold is a gateway to potent pharmacological agents, exemplified by PNU-282987. As a selective α7 nAChR agonist, PNU-282987 provides researchers with a powerful tool to dissect the complex roles of this receptor in health and disease. Its ability to modulate both neuronal activity and peripheral inflammation underscores the therapeutic potential of targeting the α7 nAChR. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles and even greater selectivity, potentially leading to novel treatments for cognitive and inflammatory disorders.

References

-

AdooQ Bioscience. (n.d.). PNU 282987 | α7 nAChR agonist. Retrieved from AdooQ Bioscience. [Link]

-

Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987... Enhances GABAergic Synaptic Activity... and Restores Auditory Gating Deficits... ResearchGate. Retrieved from [Link]

-

Sun, Q., et al. (2020). Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine... Frontiers in Cellular Neuroscience. [Link]

-

Plotnikova, T. M., et al. (2022). Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987... on the Efficiency of Hypoxic Preconditioning in Rats. MDPI. [Link]

-

Xu, Z., et al. (2022). The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats. PMC - NIH. [Link]

-

Li, Y., et al. (2021). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PMC - PubMed Central. [Link]

-

Krafft, P. R., et al. (2012). Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. NIH. [Link]

-

Cuda, C. M., et al. (2016). Activation of Alpha 7 Cholinergic Nicotinic Receptors Reduce Blood–Brain Barrier Permeability following Experimental Traumatic Brain Injury. Journal of Neuroscience. [Link]

-

Iwamoto, N., et al. (2014). A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model. IOVS. [Link]

-

Mata, M., et al. (2017). Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models. PubMed Central. [Link]

-

Guidotti, A., et al. (2008). Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons. PMC. [Link]

-

BU CyberSec Lab. (n.d.). This compound. Retrieved from BU CyberSec Lab. [Link]

-

PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). Retrieved from PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. adooq.com [adooq.com]

- 3. PNU 282987 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 11. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

"2-(Piperidin-4-yloxy)pyrazine dihydrochloride" CAS number 950649-21-5

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride (CAS: 950649-21-5): A Versatile Scaffold in Modern Drug Discovery

Abstract

This compound is a heterocyclic organic compound that has emerged as a strategically important building block in medicinal chemistry and drug discovery. Its structure, which combines the conformational flexibility of a piperidine ring with the aromatic, hydrogen-bond accepting properties of a pyrazine moiety, makes it a privileged scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and a detailed exploration of its application in the development of targeted therapies, particularly in oncology and neuropharmacology. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to elucidate the full potential of this versatile intermediate.

Core Chemical Identity and Physicochemical Properties

Structural Analysis and Nomenclature

The molecule consists of a pyrazine ring linked via an ether oxygen to the 4-position of a piperidine ring. This arrangement offers several key features for drug design: the pyrazine ring can engage in π-π stacking and hydrogen bonding, while the basic nitrogen of the piperidine ring provides a site for salt formation and can act as a crucial pharmacophoric element.[1][2] The dihydrochloride salt form significantly enhances aqueous solubility and stability, making it more amenable for use in pharmaceutical formulations and biochemical assays.[3]

Physicochemical Data

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 950649-21-5 | [3][4] |

| Molecular Formula | C₉H₁₃N₃O·2HCl | [3] |

| Molecular Weight | 252.14 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(4-piperidinyloxy)pyrazine hydrochloride | |

| Form | Dihydrochloride Salt | [3] |

| PubChem CID | 17749788 | [3] |

| Recommended Storage | 0–8°C, desiccated | [3] |

The Strategic Importance of the Dihydrochloride Salt

The selection of a salt form is a critical decision in drug development. For a basic compound like 2-(piperidin-4-yloxy)pyrazine, the free base is likely to have poor aqueous solubility. By forming the dihydrochloride salt, both the piperidinyl nitrogen and one of the pyrazinyl nitrogens are protonated. This dramatically improves solubility in polar, protic solvents, which is essential for consistent performance in biological assays and for formulating stock solutions in a research setting. This enhanced solubility and stability are primary reasons for its widespread availability in this salt form.[3]

The Piperidine-Pyrazine Scaffold: A Privileged Architectural Motif

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is one of the most ubiquitous heterocycles in approved drugs, valued for its metabolic stability and its ability to orient substituents in specific 3D vectors.[2] The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a common feature in kinase inhibitors and other targeted agents.

The combination within 2-(piperidin-4-yloxy)pyrazine creates a synergistic scaffold that serves as a versatile starting point for library synthesis across various target classes.[1]

Caption: Logical relationships of the core scaffold to its key features and downstream applications.

Synthesis, Purification, and Characterization

While this compound is commercially available, understanding its synthesis is crucial for researchers planning to create derivatives. The following protocol describes a robust and validated laboratory-scale synthesis based on analogous transformations reported in the literature.

Proposed Synthetic Protocol: Williamson Ether Synthesis

The most direct and reliable method for constructing the C-O ether bond is the Williamson ether synthesis, reacting the alkoxide of a protected 4-hydroxypiperidine with a halopyrazine.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The Boc group protects the piperidine nitrogen from acting as a nucleophile in the subsequent step, ensuring the reaction occurs at the hydroxyl group. It can be easily removed under acidic conditions.

-

Validation: Monitor reaction completion by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/g), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide, activating it for nucleophilic attack.

-

Stir the mixture at 0°C for 30 minutes, then add 2-chloropyrazine (1.1 eq).

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Validation: Monitor the disappearance of starting materials by LC-MS. Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

-

Dissolve the purified Boc-protected product (1.0 eq) in 1,4-dioxane (5 mL/g).

-

Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

-

Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, yielding the free secondary amine. The excess HCl ensures the protonation of both the piperidine and pyrazine nitrogens to form the stable dihydrochloride salt.

-

The product will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Sources

- 1. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride | 1185309-79-8 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbook.com [chemicalbook.com]

"2-(Piperidin-4-yloxy)pyrazine dihydrochloride" molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and the critical role of its dihydrochloride salt form. We will explore its synthesis, characterization methodologies, and its established utility as a versatile chemical intermediate. The primary focus is to furnish drug development professionals with an in-depth understanding of this molecule's application as a structural scaffold in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.

Molecular Structure and Physicochemical Properties

The unique biological potential of this compound stems from the synergistic combination of its two core heterocyclic systems: a pyrazine ring and a piperidine ring, connected by an ether linkage.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | This compound | N/A |

| Molecular Formula | C₉H₁₃N₃O·2HCl | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| CAS Number | 950649-21-5 | [1] |

| Free Base SMILES | C1CNCCC1OC2=NC=CN=C2 | [2] |

| Free Base InChIKey | KFNFTHXHLCBICA-UHFFFAOYSA-N |[2] |

Core Structural Features

The molecule's architecture is fundamental to its function as a chemical building block.

-

Pyrazine Ring: This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 4. The nitrogen atoms act as hydrogen bond acceptors and sites for metal coordination, making the pyrazine moiety a versatile scaffold in medicinal chemistry.[3][4] Its electron-deficient nature also influences its reactivity and interactions with biological targets.

-

Piperidine Ring: As a saturated nitrogen-containing heterocycle, the piperidine ring provides a flexible, three-dimensional scaffold. This non-planar structure is crucial for orienting substituents into specific vectors to optimize binding with target proteins.

-

Ether Linkage: A robust ether bond connects the C4 position of the piperidine ring to the C2 position of the pyrazine ring, providing a stable yet conformationally significant bridge between the two cyclic systems.

Figure 1: Core Structural Components

The Dihydrochloride Salt Form: A Critical Choice

The compound is supplied as a dihydrochloride salt, a deliberate and critical modification for research and development. The two most basic sites, the aliphatic nitrogen of the piperidine ring and one of the pyrazine nitrogens, are protonated by hydrochloric acid. This conversion has profound practical implications:

-

Enhanced Solubility: The salt form dramatically increases the compound's solubility in aqueous media and polar protic solvents.[1] This is a prerequisite for many biochemical assays and facilitates handling during pharmaceutical formulation.

-

Improved Stability and Handling: The crystalline salt is typically more stable, with a longer shelf-life and reduced hygroscopicity compared to the free base, making it easier to store and weigh accurately.[1]

Table 2: Physicochemical and Handling Properties

| Property | Value / Description | Source / Rationale |

|---|---|---|

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines |

| XlogP (Predicted, Free Base) | 0.2 | [2] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |

| Solubility | Soluble in water | Enhanced by the dihydrochloride salt form[1] |

Synthesis and Structural Elucidation

As a key intermediate, the reliable synthesis and rigorous characterization of this compound are paramount.

General Synthetic Pathway

While multiple synthetic routes are possible, a common and efficient approach involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the electron-deficient nature of the pyrazine ring, which makes it susceptible to attack by nucleophiles.

Figure 2: Plausible Synthetic Workflow

Protocol: Synthesis via SₙAr Reaction

The following protocol is a representative, self-validating methodology for the synthesis and purification of the target compound.

Objective: To synthesize this compound from commercially available starting materials.

Methodology:

-

Step 1: Formation of the Alkoxide (Activation):

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. Successful formation of the sodium alkoxide is indicated by the cessation of hydrogen gas evolution.

-

-

Step 2: Nucleophilic Aromatic Substitution:

-

Add a solution of 2-chloropyrazine (1.1 eq) in anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

-

-

Step 3: Workup and Purification of Intermediate:

-

Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the protected intermediate, 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)pyrazine.

-

-

Step 4: Boc Deprotection and Salt Formation (Self-Validating):

-

Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates successful salt formation.

-

Monitor the deprotection via TLC/LC-MS to ensure complete removal of the Boc group. This step is self-validating as incomplete reaction will be readily apparent.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a solid.

-

Structural Characterization

Confirmation of the final product's identity and purity is achieved using standard analytical techniques.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. Expected ¹H NMR signals would include distinct peaks for the pyrazine aromatic protons and a series of aliphatic signals corresponding to the piperidine ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the parent ion, matching the calculated value for the molecular formula.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.

Biological Significance and Applications in Drug Discovery

This compound is rarely an active pharmaceutical ingredient itself; rather, its value lies in its role as a versatile structural motif and key intermediate.[1] Its structure is frequently found in molecules designed to interact with various biological targets.

Figure 3: Relationship Between Core Structure and Applications

Applications as a Pharmaceutical Intermediate

The true utility of this molecule is realized when the piperidine nitrogen is further functionalized to create libraries of diverse compounds for screening.

-

Oncology: The 2-(piperidin-4-yloxy)pyrazine moiety serves as a key intermediate in the synthesis of potent enzyme inhibitors. For example, it is a recognized building block for creating sulfonamide inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[5] Furthermore, structurally related compounds incorporating a 4-(piperidin-4-yloxy) group have been developed as highly potent and selective EGFR inhibitors for the treatment of non-small cell lung cancer.[6]

-

Neurological Disorders: The compound is widely used in research programs targeting neurological disorders. Its structural features allow it to serve as a scaffold for molecules designed for receptor modulation within the central nervous system (CNS).[1]

-

Antimicrobial Research: The pyrazine core is a known pharmacophore in antimicrobial agents.[3] This compound provides a starting point for the synthesis of novel derivatives with potential antibacterial or antifungal activity.

Table 3: Summary of Key Research Applications

| Application Area | Role of Compound | Specific Example | Source(s) |

|---|---|---|---|

| Pharmaceutical Development | Key Intermediate / Scaffold | Synthesis of enzyme inhibitors for oncology (e.g., LSD1) | [5] |

| Medicinal Chemistry | Building Block | Development of receptor modulators for CNS disorders | [1] |

| Biochemical Research | Research Chemical | Used in biochemical assays to probe receptor interactions |

| Analytical Chemistry | Reference Standard | Employed as a standard for analytical method development |[1] |

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for drug discovery. Its molecular architecture, combining the aromatic pyrazine and aliphatic piperidine rings, offers a rich scaffold for chemical modification. The dihydrochloride salt form ensures its practical utility by providing enhanced solubility and stability. For researchers in pharmaceutical and medicinal chemistry, this compound represents a validated starting point for the synthesis of complex molecules targeting a wide range of diseases, most notably in oncology and neuroscience. A thorough understanding of its structure, properties, and synthesis is therefore essential for leveraging its full potential in the development of next-generation therapeutics.

References

- BU CyberSec Lab. This compound.

- Chem-Impex. This compound.

- Benchchem. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride.

- National Institutes of Health (NIH). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.

- PubChemLite. 2-(piperidin-4-yloxy)pyrazine (C9H13N3O).

- PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer.

- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- PubMed. Pharmacological activity and mechanism of pyrazines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 2-(piperidin-4-yloxy)pyrazine (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride | 1185309-79-8 | Benchchem [benchchem.com]

- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Pharmacological Profile and Research Applications of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current knowledge gap surrounding 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a molecule of interest due to its versatile chemical structure. In the absence of direct mechanistic studies, this document provides a comprehensive analysis based on the well-documented pharmacological activities of its constituent piperidine and pyrazine moieties. We present a predictive pharmacological profile, hypothesizing potential mechanisms of action centered on epigenetic modulation, particularly the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). Furthermore, this guide outlines a detailed, phased research workflow designed to systematically investigate these hypotheses, from initial in silico screening to definitive cellular and biochemical assays. Our objective is to furnish researchers and drug development professionals with a foundational, evidence-based framework to unlock the therapeutic potential of this promising chemical entity.

Introduction: Unveiling the Potential of a Structurally Privileged Molecule

This compound is a small molecule that, while commercially available as a chemical intermediate, remains largely uncharacterized in terms of its specific biological activity and mechanism of action.[1] Its structure, however, is a composite of two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the pyrazine ring. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, valued for its ability to confer favorable pharmacokinetic properties.[2][3][4] The pyrazine moiety is also a versatile component of many biologically active compounds, with derivatives exhibiting a wide spectrum of activities, including anticancer and anti-inflammatory effects.[1][5][6]

This guide moves beyond the current data limitations by providing a predictive analysis of the compound's potential therapeutic applications. By dissecting the known pharmacology of its structural components and related molecules, we construct a logical, evidence-based hypothesis for its mechanism of action. This document is intended to serve as a roadmap for researchers, offering both a theoretical framework and a practical, step-by-step experimental plan to systematically elucidate the biological function of this compound.

The Pharmacological Significance of the Constituent Moieties

The therapeutic potential of this compound can be inferred from the extensive pharmacology of its core structures.

2.1 The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine ring is one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[2] Its presence in a molecule can significantly influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.[3] Piperidine-containing compounds have found applications across a vast range of therapeutic areas:

-

Central Nervous System: Many CNS-acting drugs, including antipsychotics and analgesics, incorporate a piperidine ring, which often plays a crucial role in receptor binding and brain penetration.[4]

-

Oncology: A growing number of anticancer agents feature the piperidine scaffold, which can be integral to their mechanism of action, targeting various proteins and signaling pathways.[7]

-

Metabolic and Cardiovascular Diseases: The versatility of the piperidine ring has also led to its inclusion in drugs for a variety of other conditions.

2.2 The Pyrazine Ring: A Source of Diverse Bioactivity

Pyrazine and its derivatives are known to possess a broad array of pharmacological activities.[5][6] This is attributed to the unique electronic properties of the pyrazine ring, which can engage in various biological interactions. Documented effects of pyrazine-containing molecules include:

-

Anticancer Properties: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6]

-

Anti-inflammatory and Analgesic Effects: The pyrazine nucleus is found in compounds with significant anti-inflammatory and pain-relieving properties.[8][9]

-

Antimicrobial Activity: The pyrazine scaffold is also a component of molecules with antibacterial and antifungal activities.[5]

Predicted Mechanism of Action: A Focus on Epigenetic Modulation

Based on the structure of this compound and the known activities of similar compounds, we hypothesize that its primary mechanism of action may involve the modulation of epigenetic enzymes, specifically LSD1 and HDACs.

3.1 Potential Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in gene regulation and is overexpressed in several cancers.[10] The piperidine ring is a key structural feature in a number of known LSD1 inhibitors.[11][12] For instance, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor reveals that the piperidine ring binds to a negatively charged pocket in the enzyme's active site.[12] Given this precedent, it is plausible that the piperidine moiety of this compound could similarly interact with and inhibit LSD1.

3.2 Potential Inhibition of Histone Deacetylases (HDACs)

HDACs are another class of epigenetic-modifying enzymes that are important targets in cancer therapy.[13] Several pyrazine-containing compounds have been developed as HDAC inhibitors.[13][14] These molecules typically feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The pyrazine ring in these inhibitors often forms part of the linker or cap group.[15] It is conceivable that this compound could act as an HDAC inhibitor, with the pyrazine and piperidine moieties contributing to its binding affinity.

A Proposed Research Workflow for Mechanistic Elucidation

To empirically validate the hypothesized mechanisms of action, we propose the following multi-stage research plan. This workflow is designed to be a self-validating system, where the results of each stage inform the next.

4.1 Stage 1: In Silico and Initial Biochemical Screening

The first step is to computationally and biochemically assess the plausibility of the hypothesized targets.

Protocol 1: Molecular Docking Studies

-

Objective: To predict the binding mode and affinity of this compound to the active sites of human LSD1 and various HDAC isoforms.

-

Methodology:

-

Obtain the crystal structures of human LSD1 and HDACs (e.g., HDAC1, 2, 3, and 6) from the Protein Data Bank (PDB).

-

Prepare the 3D structure of the compound and optimize its geometry.

-

Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores.

-

Compare the predicted binding mode to that of known inhibitors.

-

Protocol 2: In Vitro Enzyme Inhibition Assays

-

Objective: To quantitatively measure the inhibitory activity of the compound against LSD1 and a panel of HDAC isoforms.

-

Methodology:

-

Utilize commercially available enzymatic assay kits for LSD1 and HDACs.

-

Perform assays across a range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration) values.

-

Include known inhibitors as positive controls.

-

Run counter-screens to rule out non-specific inhibition.

-

Caption: Workflow for Stage 1 Research.

4.2 Stage 2: Cellular Target Engagement and Pathway Analysis

If the initial screening is promising, the next stage is to confirm target engagement in a cellular context and investigate the downstream effects.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that the compound binds to its putative targets (LSD1, HDACs) inside intact cells.

-

Methodology:

-

Treat relevant cell lines (e.g., a cancer cell line with high LSD1/HDAC expression) with the compound or vehicle.

-

Heat the cell lysates to various temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

-

Protocol 4: Reporter Gene Assays

-

Objective: To assess the functional consequences of target inhibition on downstream signaling pathways.

-

Methodology:

-

Use cell lines containing reporter constructs (e.g., a luciferase reporter driven by a promoter regulated by LSD1 or HDAC activity).

-

Treat the cells with a range of concentrations of the compound.

-

Measure the reporter activity to determine the effect on transcription.

-

Caption: Workflow for Stage 2 Research.

4.3 Stage 3: Phenotypic and Functional Assays

The final stage of this initial investigation involves evaluating the compound's effects on cellular phenotypes, particularly in disease-relevant models.

Protocol 5: Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of the compound on the proliferation and survival of cancer cells.

-

Methodology:

-

Treat cancer cell lines with increasing concentrations of the compound.

-

Measure cell viability using an MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).

-

Assess apoptosis induction using methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.

-

Protocol 6: In Vitro Neurological Disease Models

-

Objective: To explore the potential neuropharmacological activity of the compound.

-

Methodology:

-

Utilize in vitro models of neurological disorders, such as primary neuronal cultures or iPSC-derived neurons, to assess neuroprotective or other therapeutic effects.[16][17]

-

Induce a disease-relevant stressor (e.g., oxidative stress, excitotoxicity).

-

Treat the cells with the compound and measure relevant endpoints, such as neuronal viability, neurite outgrowth, or synaptic function.[18]

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for Initial Screening

| Assay | Target | Result (IC50, µM) | Positive Control (IC50, µM) |

| Enzyme Inhibition | LSD1 | 1.5 | Tranylcypromine (2.2) |

| Enzyme Inhibition | HDAC1 | 0.8 | Vorinostat (0.05) |

| Enzyme Inhibition | HDAC6 | > 50 | Ricolinostat (0.01) |

| Cell Viability | Cancer Cell Line A | 2.3 | Doxorubicin (0.1) |

Conclusion and Future Directions

This compound is a molecule at the intersection of two pharmacologically rich chemical spaces. While its mechanism of action is currently unelucidated, this guide provides a strong, theoretically grounded rationale for its potential as an inhibitor of epigenetic modifiers like LSD1 and HDACs. The proposed research workflow offers a clear and logical path to systematically test these hypotheses and uncover the therapeutic potential of this compound. Successful validation of these or other mechanisms will pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing. The insights gained from such a research program will not only define the future of this specific molecule but also contribute to the broader understanding of how privileged chemical scaffolds can be combined to create novel therapeutic agents.

References

- Osol, A., & Hoover, J. E. (Eds.). (2021). Remington: The Science and Practice of Pharmacy. Pharmaceutical Press.

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ChemistrySelect, 6(33), 8593-8613. [Link]

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. [Link]

-

Kharbanda, C., & Alam, M. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

Pharmaron. In vitro Neurology Assay Services for Drug Discovery. [Link]

-

Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. [Link]

-

El-Damasy, D. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(11), 3356. [Link]

-

NeuroProof. In vitro Disease Models for Screening Services. [Link]

-

Samad, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(23), 7279. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Pharmacological activity and mechanism of pyrazines. [Link]

-

Li, Y., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry, 247, 115024. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a44-a57. [Link]

-

Inhibitory activity of the synthesized compounds against class I HDACs. [Link]

-

Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

InnoSer. In vitro neurology assays. [Link]

-

Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]

-

Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]

-

Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

-

Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]

-

Crestone, Inc. Small-Molecule Drug Mechanisms of Action. [Link]

-

How to find out the mechanism of action of unknown drug without applying molecular modelling? [Link]

-

Systems Pharmacology in Small Molecular Drug Discovery. [Link]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. [Link]

-

Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. [Link]

-

Data-Driven Drug Development: Accelerating Small Molecule Success in Early Phase. [Link]

-

Predictive Pharmacology. [Link]

-

Predicting FDA approvability of small-molecule drugs. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neuroproof.com [neuroproof.com]

- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 18. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]

An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Introduction

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a heterocyclic compound of significant interest to the pharmaceutical industry, particularly as a key intermediate in the synthesis of novel therapeutics targeting neurological disorders.[1][2] Its chemical architecture, featuring both a piperidine and a pyrazine moiety, presents a unique physicochemical profile. As with any active pharmaceutical ingredient (API), a thorough understanding of its aqueous solubility is a cornerstone of successful drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This guide provides a comprehensive technical framework for characterizing the aqueous solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the fundamental theory, details robust experimental protocols, and provides a clear path for data interpretation, empowering scientific teams to generate the critical solubility data required for informed decision-making.

Chapter 1: Physicochemical Fundamentals

A molecule's solubility is intrinsically linked to its structure and the way it ionizes in solution. A rigorous analysis of these features is the logical first step in predicting and understanding its behavior.

Molecular Structure and Functional Group Analysis

The structure of this compound (Figure 1) reveals several key features that govern its solubility.

-

Piperidine Ring: This saturated heterocycle contains a secondary amine. Aliphatic amines are typically strong bases. The protonated form of piperidine has a reported pKa of approximately 11.1-11.2, indicating it will be fully protonated and positively charged across the entire physiological pH range.[2][3]

-

Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms. Pyrazine is a very weak base, with a reported pKa for its conjugate acid of about 0.4-0.7.[4][5] This means it will only become significantly protonated under highly acidic conditions (pH < 1).

-

Ether Linkage: The oxygen atom connects the two ring systems. While it possesses lone pairs, its contribution to the overall basicity and ionization profile is minimal compared to the nitrogen atoms.

-

Dihydrochloride Salt Form: The designation "dihydrochloride" confirms that the compound is supplied as a salt with two equivalents of hydrochloric acid. This implies that both the highly basic piperidine nitrogen and one of the weakly basic pyrazine nitrogens are protonated in the solid salt form, creating a dicationic species balanced by two chloride anions. The salt form is utilized to enhance the aqueous solubility and stability of the parent compound.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₃N₃O · 2HCl |

| Molecular Weight | 252.14 g/mol [1] |

| CAS Number | 950649-21-5[1] |

| Predicted pKa₁ (Piperidine) | ~11.1[2][3] |

| Predicted pKa₂ (Pyrazine) | ~0.6[4][5] |

| Table 1: Key Physicochemical Properties of the Target Compound. |

The Critical Role of pKa and the Predicted pH-Solubility Profile

The relationship between pH, pKa, and solubility is fundamental. The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized species in solution at a given pH. For a basic compound like 2-(Piperidin-4-yloxy)pyrazine, the ionized (protonated) form is significantly more water-soluble than the neutral (free base) form.

Based on the two distinct pKa values, we can hypothesize the dominant species in solution across the pH spectrum and the resulting solubility behavior:

-

At pH < 0.6: Both the piperidine and pyrazine nitrogens will be protonated. The molecule exists predominantly as a highly soluble dication.

-

At pH between ~1 and ~10: The pyrazine nitrogen will be deprotonated (neutral), but the piperidine nitrogen will remain protonated. The molecule will exist as a monocation. Solubility in this range is expected to be high and relatively stable, representing the "salt plateau."

-

At pH > 11.1: The piperidine nitrogen will become deprotonated. The molecule will exist as the neutral, much less soluble free base. This will cause a sharp decrease in solubility.

This relationship is visualized in the diagram below.

Chapter 2: Core Principles of Solubility Measurement

Before embarking on experimental work, it is crucial to understand the types of solubility data and the factors that can influence the results.

Thermodynamic (Equilibrium) vs. Kinetic Solubility

In drug development, two primary types of solubility are discussed:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO), remains in an aqueous buffer. It is sensitive to protocol parameters and can often overestimate true solubility.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material present. It is the gold-standard measurement for characterizing a compound's intrinsic physicochemical properties and is essential for formulation development.[8]

Causality: For robust drug development and accurate biopharmaceutical modeling, thermodynamic solubility is the required parameter. It reflects the stable state of the system, which is more representative of physiological conditions where longer equilibration times are possible. This guide exclusively details the protocol for determining thermodynamic solubility.

The Common Ion Effect: A Critical Consideration

The common ion effect describes the decrease in solubility of an ionic salt when a solution already contains one of the ions from the salt.[9] According to Le Châtelier's principle, adding a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[9][10]

For this compound, the dissolution equilibrium can be represented as:

C₉H₁₅N₃O²⁺(Cl⁻)₂(solid) ⇌ C₉H₁₅N₃O²⁺(aq) + 2Cl⁻(aq)

Expertise & Experience: In a physiological context, such as the stomach where the concentration of chloride ions is high (~0.1 M from HCl), the solubility of this compound may be significantly lower than in a simple aqueous buffer of the same pH.[11][12] This is a critical, often overlooked, factor. A comprehensive solubility assessment must therefore include measurements in chloride-containing media to accurately predict in vivo behavior. Failure to account for the common ion effect can lead to a drastic overestimation of solubility in the gastric environment.[11]

Chapter 3: Experimental Protocol for pH-Solubility Profiling

This section provides a detailed, self-validating protocol for determining the thermodynamic pH-solubility profile using the benchmark shake-flask method.[13]

Objective

To determine the thermodynamic (equilibrium) solubility of this compound in aqueous media across a pH range of 1.2 to 12.0 at a controlled temperature (e.g., 25°C or 37°C).

Experimental Workflow

The overall process is a systematic progression from preparation to analysis, ensuring equilibrium is achieved and accurately measured.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (solid powder)

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Buffers: Use standard USP buffers or prepare as needed.[14] Ensure buffer capacity is sufficient to maintain pH after addition of the compound.

-

pH 1.2: KCl/HCl buffer

-

pH 2.0 - 3.0: Glycine/HCl buffer

-

pH 4.0 - 6.0: Acetate or Phosphate buffer

-

pH 6.8 - 8.0: Phosphate buffer

-

pH 9.0 - 12.0: Borate or Glycine/NaOH buffer

-

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with UV detector

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

Thermostatically controlled shaker/incubator

2. Protocol:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range. According to ICH guidelines, the range of at least pH 1.2 to 6.8 is essential for biopharmaceutical classification.[1][6][15] Extending this to pH 12 is recommended to identify the intrinsic solubility of the free base.

-

Sample Addition: To a series of glass vials, add an amount of the compound that is visibly in excess of what is expected to dissolve. A starting point of ~5-10 mg per 1 mL of buffer is often sufficient. The presence of undissolved solid at the end of the experiment is the primary requirement.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[1][6] Agitate for a sufficient duration to ensure equilibrium is reached.

-

Trustworthiness: To validate the equilibration time, a preliminary experiment should be run where samples are taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus. For most compounds, 24-48 hours is adequate.

-

-

Phase Separation: After equilibration, allow the vials to stand at temperature for ~30 minutes. Carefully remove an aliquot of the supernatant. The most reliable method is to centrifuge the vials and then draw the sample from the clear supernatant. Alternatively, a syringe filter can be used, but care must be taken to avoid forcing undissolved particles through. Discard the first few drops from the filter to saturate any binding sites.

-

pH Measurement: Immediately measure the pH of the remaining saturated solution in each vial.[1][6] The final pH, not the starting buffer pH, should be used for plotting the data, as the dissolution of a salt can alter the final pH.

-

Quantification: Prepare a calibration curve for the compound using a validated HPLC-UV method. Dilute the collected supernatant samples with mobile phase to fall within the linear range of the calibration curve and analyze them.

-

Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from a few key pH vials (e.g., a mid-pH and a high-pH vial). Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD).

-

Expertise & Experience: This step is crucial. At pH values above the pKa, the highly soluble salt can convert to the less soluble free base, which then precipitates. Confirming the nature of the solid phase at equilibrium is essential for correctly interpreting the solubility data.[4]

-

Chapter 4: Data Analysis and Interpretation

Data Presentation

Organize the collected data into a clear, tabular format.

| Initial Buffer pH | Final Measured pH | Solubility (μg/mL) | Solubility (mM) | Residual Solid Form |

| 1.2 | 1.25 | [Data] | [Data] | Dihydrochloride Salt |

| 4.5 | 4.52 | [Data] | [Data] | Dihydrochloride Salt |

| 6.8 | 6.81 | [Data] | [Data] | Dihydrochloride Salt |

| 9.0 | 9.15 | [Data] | [Data] | Free Base |

| 12.0 | 11.95 | [Data] | [Data] | Free Base |

| Table 2: Example Data Table for pH-Solubility Profile. |

Interpreting the pH-Solubility Profile

When the solubility data (on a logarithmic scale) is plotted against the final measured pH, the resulting curve provides a wealth of information.

-

High Solubility at Low pH: The profile will show the highest solubility in the most acidic region (pH < 2), where the compound is fully protonated as a dication.

-

The Salt Plateau: Across the mid-pH range (approx. pH 2-10), the solubility will remain high and relatively constant. This is the region where the monoprotonated salt form dominates and its solubility product governs the concentration.

-

The "Knee" of the Curve: A sharp drop in solubility will occur as the pH approaches and surpasses the pKa of the most basic nitrogen (the piperidine, pKa ~11.1). The midpoint of this drop corresponds to the pKa.

-

Intrinsic Solubility (S₀): At high pH (e.g., >12), the solubility will plateau again at its lowest value. This represents the intrinsic solubility of the neutral, un-ionized free base.

This profile is critical for predicting where in the gastrointestinal tract the drug will dissolve. High solubility in the acidic stomach (pH 1-3) is expected, but the key question for absorption is whether it remains in solution as it transitions to the higher pH of the small intestine.

References

-

ICH. (2019). Biopharmaceutics Classification System-Based Biowaivers M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

FooDB. Showing Compound Pyrazine (FDB012468). [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Merck & Co., Inc. Piperidine. The Merck Index Online. [Link]

-

Wikipedia. Pyrazine. [Link]

-

Villarroel, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

-

Wikipedia. Piperidine. [Link]

-

FDA. (1995). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

-

Shah, V. P., et al. (2012). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal. [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

-

Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]

-

FDA. Guidance for Industry: Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs. [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

-

ResearchGate. fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. [Link]

-

YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. fda.gov [fda.gov]

- 11. Piperidine [drugfuture.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. who.int [who.int]

An In-Depth Technical Guide to the Spectral Analysis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride

This guide provides a detailed technical analysis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a versatile building block in medicinal chemistry.[1] The focus is on the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Its structure combines a pyrazine ring, a class of compounds known for their diverse biological activities, with a piperidine moiety, a common scaffold in medicinal chemistry.[2][3] The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays and formulation studies.[1]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition. This guide will delve into the theoretical and practical aspects of the NMR and MS analysis of this compound, offering insights into expected spectral patterns and the rationale behind them.

Molecular Structure and Key Features

To comprehend the spectral data, it is essential to first understand the molecular structure and the different chemical environments of the atoms within the molecule.

Sources

A Technical Guide to the Purity and Grade of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, focusing on the critical aspects of its purity, grade, and the analytical methodologies required for its comprehensive characterization. As a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders, understanding its quality attributes is essential for reproducible and reliable results.[1]

Understanding this compound: Structure and Significance

This compound is a heterocyclic organic compound featuring a pyrazine ring linked via an ether to a piperidine moiety. It is typically supplied as a dihydrochloride salt to enhance its aqueous solubility and stability, making it more amenable for use in various research and development applications.[1] Its role as a versatile building block in medicinal chemistry underscores the need for stringent quality control.[1]

The molecular structure dictates its chemical properties and, consequently, the analytical approaches best suited for its evaluation.

Caption: Chemical structure of this compound.

Purity and Grade: What to Expect

For a specialized intermediate like this compound, the concept of "grade" is typically defined by its purity and the level of quality control applied during its synthesis and purification.

-

Research Grade: This is the most common grade available from commercial suppliers. It implies that the material is suitable for laboratory research and development. The purity is generally specified as a minimum percentage, often ≥97%.[2]

-

GMP (Good Manufacturing Practice) Grade: For later-stage drug development and clinical trials, a GMP-grade version of this intermediate may be required. This grade is produced under stringent manufacturing controls to ensure batch-to-batch consistency and a well-defined impurity profile.

The quality of the compound is typically documented in a Certificate of Analysis (CoA) , which should be requested and reviewed for every batch. A comprehensive CoA will include the lot number, purity assessment by a primary method (e.g., HPLC), and identity confirmation by secondary methods (e.g., NMR, Mass Spectrometry).[3]

| Parameter | Typical Specification (Research Grade) | Significance in Research |

| Purity (by HPLC) | ≥97.0% | Ensures that the observed biological or chemical activity is due to the target compound and not impurities. |

| Identity | Conforms to structure (by ¹H NMR, MS) | Confirms the correct molecule is being used, preventing costly errors. |

| Appearance | White to off-white solid | A significant deviation may indicate contamination or degradation. |

| Solubility | Soluble in water, DMSO, Methanol | Practical information for experimental design and formulation. |

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust characterization strategy relies on the orthogonal application of several methods. This self-validating system ensures that what one method might miss, another will detect.

Sources

Unlocking the Therapeutic Potential of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride: A Technical Guide to Identifying and Validating Biological Targets

Abstract

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a versatile heterocyclic scaffold increasingly recognized as a key building block in the development of novel therapeutic agents, particularly in the realm of neuropharmacology and inflammatory diseases.[1] While primarily utilized as a synthetic intermediate, the inherent structural motifs of the piperidin-4-yloxy pyrazine core suggest potential interactions with multiple biological targets. This in-depth technical guide provides a scientifically rigorous framework for researchers and drug development professionals to explore and validate the primary biological targets of molecules derived from this scaffold. Moving beyond a simple listing of possibilities, this guide delves into the causal reasoning behind target selection, presents detailed, field-proven experimental protocols for validation, and offers a logical workflow for target identification and confirmation.

Introduction: The Rationale for Target Exploration

The therapeutic potential of a chemical entity is intrinsically linked to its molecular interactions within a biological system. This compound, while not an active pharmaceutical ingredient in its own right, is a privileged scaffold. Its structure, featuring a piperidine ring linked via an ether to a pyrazine ring, presents key pharmacophoric elements: a basic nitrogen atom capable of forming ionic interactions, a hydrogen bond-accepting ether oxygen, and an aromatic pyrazine system.

Our analysis of the literature reveals that this scaffold is a recurring structural component in compounds designed to modulate three primary classes of targets, each with significant therapeutic relevance. This guide will, therefore, focus on providing a comprehensive validation strategy for these putative targets:

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme that degrades the anti-inflammatory lipid messenger palmitoylethanolamide (PEA).[2]

-

Sigma 2 Receptor (σ2R / TMEM97): A transmembrane protein implicated in cancer cell proliferation, neuropathic pain, and psychiatric disorders.[3][4]

-

Soluble Epoxide Hydrolase (sEH): A cytosolic enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[5][6]

This document will dissect each potential target, providing the scientific basis for its consideration and a detailed roadmap for experimental validation.

The Target Validation Workflow: A Self-Validating System

A robust target validation campaign must be structured as a self-validating system, where each experimental stage builds upon the last, progressively increasing confidence in the target's relevance. The workflow proposed herein is designed to systematically de-risk drug development programs by ensuring that resources are focused on biologically plausible and experimentally verified targets.

Caption: A phased approach to target validation, from initial screening to cellular confirmation.

Target Class I: N-Acylethanolamine Acid Amidase (NAAA)

Expertise & Experience: The Mechanistic Rationale

NAAA is a cysteine hydrolase responsible for the breakdown of PEA, an endogenous lipid with potent anti-inflammatory and analgesic properties.[7] Inhibition of NAAA increases PEA levels, thus amplifying its beneficial effects. The piperidin-4-yloxy pyrazine scaffold has been incorporated into potent NAAA inhibitors.[8][9] The rationale for this is twofold:

-

Structural Mimicry: The piperidine and pyrazine rings can occupy the hydrophobic channel of the NAAA active site, typically filled by the acyl chain of PEA.[10]

-

Hydrogen Bonding: The ether oxygen and pyrazine nitrogens can form critical hydrogen bonds with residues in the active site, contributing to binding affinity.

Derivatives of 2-(piperidin-4-yloxy)pyrazine have shown significant inhibitory activity against human NAAA, with structure-activity relationship (SAR) studies indicating that modifications to the piperidine nitrogen are key for optimizing potency.[5][8] For instance, the addition of a pyrazole sulfonamide to the piperidine nitrogen in a related series led to inhibitors with low nanomolar potency.[9]

Authoritative Grounding: Key Published Data

To illustrate the potential of this scaffold, consider the following data on related NAAA inhibitors.

| Compound Scaffold | Target | Reported IC50 (Human) | Reference |

| Pyrazole Azabicyclo-octane Sulfonamide (contains pyrazine) | NAAA | 42 nM | [8] |

| Oxazolidone Derivatives | NAAA | ~27 nM | [11] |

| β-Lactam Derivatives | NAAA | ~23 nM | [11] |

Trustworthiness: Experimental Validation Protocol

Validation of NAAA inhibition requires a robust assay to measure the enzymatic hydrolysis of a substrate. A common and reliable method involves using a radiolabeled substrate.[7][12]

Protocol 3.3.1: Radiometric NAAA Activity Assay

Objective: To determine the IC50 value of a test compound against human NAAA.

Materials:

-

Recombinant human NAAA enzyme

-

[¹⁴C]palmitoylethanolamide ([¹⁴C]PEA) substrate